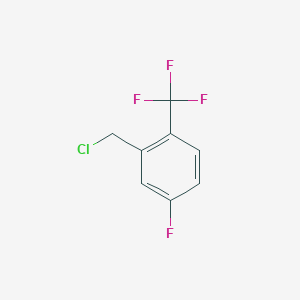

2-Trifluoromethyl-5-fluorobenzyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGURRQIIIXYJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374669 | |

| Record name | 2-(chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832113-94-7 | |

| Record name | 2-(chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 832113-94-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Access to 2 Trifluoromethyl 5 Fluorobenzyl Chloride and Its Structural Analogues

Historical Trajectories in the Synthesis of Halogenated Aromatic Compounds

The journey to synthesize complex halogenated aromatic compounds has its roots in the 19th century with early discoveries in organic chemistry. Initially, the focus was on understanding the fundamental reactions of aromatic systems. The development of electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation and acylation, laid the groundwork for the controlled functionalization of benzene (B151609) and its derivatives. youtube.comncert.nic.in A significant milestone was the work of Frédéric Swarts in 1892, who developed an early method for introducing fluorine into organic molecules using antimony fluorides. wikipedia.org This was a critical step towards the synthesis of fluorinated aromatic compounds.

In the early 20th century, the landscape of organic synthesis was further shaped by the elucidation of reaction mechanisms and the discovery of new reagents. The development of industrial processes for producing key chemical feedstocks also played a crucial role. For instance, the commercial production of polychlorinated biphenyls (PCBs) began in 1929, highlighting the growing industrial importance of halogenated aromatics. iloencyclopaedia.org The mid-20th century saw the advent of powerful analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which revolutionized the characterization of complex organic molecules and enabled chemists to tackle more ambitious synthetic targets.

The synthesis of halogenated aromatic compounds has also been driven by their increasing importance in various applications, including pharmaceuticals, agrochemicals, and materials science. ncert.nic.iniloencyclopaedia.org This demand spurred the development of more selective and efficient synthetic methods.

Contemporary Methodologies for the Preparation of 2-Trifluoromethyl-5-fluorobenzyl chloride

The synthesis of this compound involves a multi-step process requiring precise control over the introduction of each substituent. Modern synthetic strategies leverage a diverse toolbox of reactions to achieve the desired substitution pattern with high efficiency and selectivity. The general approach often involves the sequential functionalization of a suitable starting material, such as a substituted toluene (B28343) or benzene derivative.

Achieving the desired placement of a fluorine atom on the aromatic ring is a critical step. Regioselective fluorination can be accomplished through several methods, primarily categorized into electrophilic and nucleophilic pathways. numberanalytics.com

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species to an electron-rich aromatic ring. numberanalytics.com Reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed. numberanalytics.com The regioselectivity is governed by the electronic properties of the substituents already present on the ring. For instance, electron-donating groups direct fluorination to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by strong electron-withdrawing groups, direct displacement of a leaving group (such as a nitro or chloro group) by a fluoride (B91410) source (e.g., potassium fluoride) can be an effective strategy.

Sandmeyer-type Reactions: Another classical yet effective method involves the diazotization of an amino group on the aromatic ring, followed by treatment with a fluoride source, such as in the Balz-Schiemann reaction.

The choice of fluorination strategy depends on the available starting materials and the desired substitution pattern. One of the main challenges in aromatic fluorination is achieving high selectivity due to the potential for multiple reactive sites on the ring. numberanalytics.com

The trifluoromethyl (CF3) group is a crucial feature of many modern pharmaceuticals and agrochemicals due to its unique electronic and steric properties. mdpi.comtcichemicals.com Its introduction into an aromatic ring can be achieved through various methods.

Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. sigmaaldrich.comwikipedia.org It was first prepared by Ingo Ruppert in 1984 and later popularized by G. K. Surya Prakash. sigmaaldrich.comwikipedia.org In the presence of a fluoride source, it delivers a nucleophilic CF3- equivalent to various electrophiles, including aryl halides in cross-coupling reactions. wikipedia.orgsigmaaldrich.com

Electrophilic Trifluoromethylation: This involves reagents that act as a source of an electrophilic "CF3+" species. wikipedia.org Togni and Umemoto reagents are prominent examples of electrophilic trifluoromethylating agents. wikipedia.orgyoutube.com These reagents can directly trifluoromethylate electron-rich aromatic and heteroaromatic compounds.

Radical Trifluoromethylation: Trifluoromethyl radicals can be generated from various precursors, such as trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent), and can add to aromatic rings. youtube.com

Transition Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming C-CF3 bonds. mdpi.com These reactions typically involve the coupling of an aryl halide or boronic acid with a trifluoromethyl source.

The following table summarizes some of the key reagents used for trifluoromethylation:

The final step in the synthesis of this compound is the selective chlorination of the methyl group of the corresponding toluene derivative. This transformation requires conditions that favor radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

Radical Chlorination: This is the most common method for benzylic chlorination. It typically involves the use of a chlorinating agent such as chlorine gas (Cl2) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.orgresearchgate.net The reaction proceeds via a radical chain mechanism where a chlorine radical abstracts a hydrogen atom from the benzylic position to form a stabilized benzylic radical, which then reacts with the chlorinating agent.

Controlling Selectivity: The selectivity for mono-, di-, or tri-chlorination can be controlled by adjusting the reaction conditions, such as the stoichiometry of the chlorinating agent and the reaction time. For the synthesis of the benzyl (B1604629) chloride, careful control is necessary to avoid over-chlorination to the benzal chloride or benzotrichloride. tcichemicals.com Solvents can also influence the regioselectivity, with nonpolar solvents often favoring side-chain chlorination. rsc.org

A patent for the preparation of 4-fluorobenzoyl chloride describes a process involving ultraviolet light-catalyzed chlorination of p-fluorotoluene to form 4-fluorotrichlorotoluene, which is then hydrolyzed. google.com A similar radical chlorination approach would be applicable to the synthesis of this compound from the corresponding toluene.

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal Catalysis: While more common for C-F and C-CF3 bond formation, transition metal catalysis can also play a role in benzylic halogenation. For instance, certain metal complexes can facilitate the generation of halogen radicals under milder conditions.

Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as powerful tools in synthesis. For benzylic halogenation, certain organic dyes can act as photoredox catalysts, initiating the radical chlorination process upon irradiation with visible light. mdpi.com

Photoredox Catalysis: This rapidly developing field utilizes light-absorbing catalysts to mediate redox reactions. rsc.org Photoredox catalysis offers a mild and efficient way to generate radicals for C-H functionalization, including benzylic chlorination. nih.govnih.govacs.org For example, an acridinium (B8443388) dye has been used as a photocatalyst for the benzylic chlorination of electron-deficient substrates using N-chlorosuccinimide as the chlorine source under visible light. organic-chemistry.org

The table below provides examples of different catalytic approaches for halogenation reactions relevant to the synthesis of fluoro-benzyl chlorides.

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The successful synthesis of a polysubstituted aromatic compound like this compound hinges on careful control of chemo- and regioselectivity at each step.

Regioselectivity refers to the preferential reaction at one position over another. In the context of aromatic substitution, the directing effects of the existing substituents are paramount. For example, in a molecule already containing a trifluoromethyl group (an electron-withdrawing, meta-directing group) and a fluorine atom (a weak electron-donating, ortho-, para-directing group), the outcome of a subsequent electrophilic substitution will depend on the interplay of these directing effects and the reaction conditions.

Chemoselectivity is the preferential reaction of one functional group in the presence of others. For instance, during the benzylic chlorination of 2-trifluoromethyl-5-fluorotoluene, it is crucial to achieve selective chlorination of the methyl group without affecting the aromatic C-H or C-F bonds. This is typically achieved by using radical conditions that favor benzylic C-H activation.

The order of introduction of the functional groups is a critical strategic decision. For example, it might be more advantageous to introduce the trifluoromethyl group first, followed by fluorination and then benzylic chlorination, or to start with a fluorinated toluene derivative. Each pathway presents its own set of challenges and advantages regarding the control of selectivity. The development of a successful synthetic route often involves careful planning and optimization of each reaction step to maximize the yield of the desired isomer while minimizing the formation of unwanted byproducts.

Compound Names

Sustainable Synthesis Principles in the Production of Organofluorine Intermediates

The drive towards greener chemical manufacturing has spurred significant innovation in the synthesis of organofluorine intermediates. Traditional methods often rely on harsh reagents and energy-intensive conditions, prompting the development of more sustainable alternatives. Key principles guiding this transition include enhancing atom economy, employing catalysis, utilizing safer reagents and solvents, and adopting advanced manufacturing technologies like flow chemistry.

The synthesis of structurally complex molecules like this compound often begins with simpler, functionalized precursors. Common industrial routes to similar benzyl chlorides involve the chlorination of a corresponding toluene derivative. For instance, the synthesis of 2-chloro-6-fluorobenzyl chloride is achieved through the photochlorination of 2-chloro-6-fluorotoluene. This process, however, can generate a mixture of products, necessitating energy-intensive purification steps.

A more sustainable approach involves the direct functionalization of C-H bonds, which can shorten synthetic sequences and reduce waste. For example, visible-light-activated diarylketone catalysts can achieve the direct fluorination of benzylic C-H groups, offering a milder and more selective alternative to traditional methods. organic-chemistry.org Similarly, photocatalysis using N-chlorosuccinimide as a chlorine source provides a safer and more scalable method for benzylic C-H chlorination under mild conditions. organic-chemistry.org

Another cornerstone of sustainable synthesis is the replacement of hazardous reagents. Halogen exchange reactions, such as the Swarts reaction, are fundamental for introducing fluorine but traditionally use harsh fluorinating agents. ncert.nic.in Research is focused on developing safer and more efficient fluorinating agents. For instance, Deoxo-Fluor has been introduced as a more thermally stable deoxofluorinating agent compared to DAST for converting alcohols to alkyl fluorides. organic-chemistry.org

The principles of "click chemistry," which emphasize high yields, selectivity, and the use of benign solvents, are also being applied to organofluorine synthesis. chemnet.comnih.gov These reactions often proceed under mild conditions and generate minimal byproducts, aligning well with the goals of green chemistry. chemnet.comnih.gov For example, a recently developed method for synthesizing sulfonyl fluorides uses potassium fluoride and a commercially available reagent, producing only non-toxic salts as byproducts. nih.govmdpi.com

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of organofluorine compounds. google.com Flow reactors provide superior control over reaction parameters such as temperature and residence time, leading to higher selectivity and yields. google.comgoogle.com This technology can also improve safety when handling hazardous reagents and allows for easier scalability. google.comgoogle.com The synthesis of trifluoromethylated heterocycles has been successfully translated to a continuous-flow method, demonstrating its potential for industrial-scale production. google.com

Catalysis plays a pivotal role in the sustainable production of organofluorine intermediates. google.comgoogle.com The use of catalysts can reduce the energy requirements of reactions and increase selectivity, thereby minimizing waste. google.com For instance, gas-phase chlorination of 3-trifluoromethylpyridine to produce 2-chloro-5-trifluoromethylpyridine can be achieved at lower temperatures in the presence of a molecular sieve catalyst, improving the conversion rate and selectivity. googleapis.com

The following table summarizes various synthetic approaches relevant to the production of fluorinated benzyl chlorides and related intermediates, evaluated against key sustainability principles.

| Synthetic Approach | Starting Material Example | Key Reagents/Conditions | Sustainability Considerations | Relevant Findings |

| Photochlorination of Toluene Derivatives | 2-Chloro-6-fluorotoluene | Cl₂, UV light, 100–200°C | High energy input; potential for over-chlorination leading to byproducts and purification challenges. | Precise control of reaction time is critical to maximize mono-chlorination selectivity. |

| Chloromethylation of Benzene Derivatives | 1,2,4-Trifluorobenzene | Paraformaldehyde, H₂SO₄, NaCl, 40°C google.com | Use of strong acids and generation of salt waste. Offers a direct route from a simple arene. | Yields can reach up to 84.7% under optimized conditions. google.com |

| Visible-Light Photocatalysis | Benzylic C-H compounds | Acr⁺-Mes photocatalyst, N-chlorosuccinimide organic-chemistry.org | Mild conditions; uses a safer chlorinating agent compared to Cl₂ gas; scalable. organic-chemistry.org | Effective for electron-deficient substrates. organic-chemistry.org |

| Halogen Exchange (Fluorination) | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, 170-200°C, high pressure google.com | High temperature and pressure; requires specialized equipment; HF is highly corrosive. | A liquid-phase process that avoids catalysts, potentially simplifying purification. google.com |

| Deoxofluorination of Alcohols | Benzyl alcohols | Deoxo-Fluor reagent organic-chemistry.org | More thermally stable and potentially safer than older reagents like DAST. organic-chemistry.org | Effective for converting alcohols to alkyl fluorides with good yields. organic-chemistry.org |

| Continuous Flow Synthesis | Trifluoroacetic acid, primary amines | T3P, TFAA, 80°C, 6 bar google.com | Enhanced safety and control; improved yield and productivity; suitable for scaling up. google.com | Quantitative yields achieved under optimized flow conditions, with productivity of 1 g/h demonstrated. google.com |

Reactivity Profiles and Mechanistic Investigations of 2 Trifluoromethyl 5 Fluorobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon (e.g., SN1, SN2 Pathways with diverse nucleophiles)

Nucleophilic substitution at the benzylic carbon of 2-trifluoromethyl-5-fluorobenzyl chloride is a primary mode of its reactivity. The pathway of these reactions, whether SN1 or SN2, is highly dependent on the reaction conditions, including the solvent and the nature of the nucleophile. stackexchange.comquora.com

SN1 Pathway : The formation of a benzylic carbocation is the rate-determining step in the SN1 mechanism. masterorganicchemistry.com While the benzylic position is generally prone to carbocation formation due to resonance stabilization, the strong electron-withdrawing trifluoromethyl and fluoro groups on the phenyl ring destabilize the carbocation intermediate. This destabilization makes the SN1 pathway less favorable compared to unsubstituted or electron-donating group-substituted benzyl (B1604629) chlorides. researchgate.netucalgary.ca However, under strongly ionizing, polar protic solvents and with weakly basic nucleophiles, an SN1 or a mixed SN1/SN2 mechanism can be observed. stackexchange.com

SN2 Pathway : Given the destabilization of the benzylic carbocation, the SN2 pathway is often the preferred mechanism for nucleophilic substitution of this compound, particularly with strong nucleophiles in polar aprotic solvents. stackexchange.comucalgary.ca In this concerted mechanism, the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. The rate of the SN2 reaction is sensitive to steric hindrance at the benzylic position. masterorganicchemistry.com

The competition between SN1 and SN2 pathways is a recurring theme in the study of substituted benzyl halides. For instance, studies on the solvolysis of various substituted benzyl chlorides have shown a continuum of mechanisms from SN1 to SN2, influenced by the electronic nature of the ring substituents. researchgate.netnih.govresearchgate.net Benzyl chlorides with strong electron-donating groups tend to react via an SN1 mechanism, while those with strong electron-withdrawing groups favor the SN2 pathway. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The electron-deficient nature of the aromatic ring in this compound, due to the -CF3 and -F substituents, dictates its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) : The trifluoromethyl and fluoro groups are strong deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effects. vaia.comyoutube.comvaia.com This significantly reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. vaia.comvaia.com Consequently, harsh reaction conditions are typically required for EAS to occur. The directing effect of the substituents would favor substitution at the positions meta to both the trifluoromethyl and fluoro groups.

Nucleophilic Aromatic Substitution (SNAr) : The electron-poor character of the phenyl ring makes it susceptible to nucleophilic aromatic substitution, particularly at the carbon atom bearing the fluorine. nih.govbeilstein-journals.orgmdpi.com The trifluoromethyl group in the ortho position and the chloromethyl group in the para position to the fluorine atom further activate the ring towards SNAr. Strong nucleophiles can displace the fluoride (B91410) ion. The reaction of phenothiazine (B1677639) with octafluorotoluene, for example, results in the substitution of the fluorine atom para to the trifluoromethyl group. mdpi.com

Radical Processes Involving this compound

The benzylic C-H bonds of the chloromethyl group are susceptible to free radical halogenation, a reaction that proceeds via a radical chain mechanism. youtube.com This type of reaction is typically initiated by UV light or heat. youtube.com Studies on the radiolysis of benzyl chlorides in solution have led to the formation of radical cations, which can be characterized by electron spin resonance (ESR) spectroscopy. rsc.org The reaction of triethylsilyl radicals with substituted benzyl chlorides has also been investigated, providing insights into the kinetics of radical substitution at the benzylic position. acs.org

Cross-Coupling Reactions Utilizing Halogenated Benzyl Chloride Substrates (e.g., C-C, C-N, C-O bond formations)

This compound can serve as a substrate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples benzyl halides with boronic acids or their derivatives to form diarylmethane structures. nih.govrsc.orgacs.orgresearchgate.netnih.govacs.org While benzyl bromides are generally more reactive, benzyl chlorides can also be used, especially with electron-rich boronic acids. nih.gov The presence of electron-withdrawing groups on the benzyl chloride can influence the reaction conditions and efficiency.

Buchwald-Hartwig Amination : This is a powerful palladium-catalyzed method for the formation of C-N bonds by coupling aryl halides with amines. acs.orgwikipedia.orglibretexts.orgrsc.orgtcichemicals.com This reaction can be applied to benzyl chlorides to synthesize substituted benzylamines. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. acs.orgwikipedia.org

Other Cross-Coupling Reactions : Other cross-coupling reactions, such as those forming C-O and C-S bonds, are also possible with benzyl halides. For instance, iron-catalyzed coupling of benzyl halides with disulfides has been reported for the synthesis of thioethers. nih.gov

Transformations Involving the Trifluoromethyl Group and its Vicinal Environment

The trifluoromethyl group is generally robust and stable under many reaction conditions. tcichemicals.com However, selective transformations of the C-F bonds within the CF3 group can be achieved under specific conditions. tcichemicals.comresearchgate.net These transformations can lead to the synthesis of diverse fluorinated compounds. For example, methods have been developed for the defluorinative functionalization of trifluoromethyl arenes to produce methyl-dithioesters. researchgate.net The development of methods for aryl-CF3 bond formation has been an active area of research, often involving transition metal catalysis. nih.gov

Stereochemical Control and Product Selectivity in Reactions of this compound

Since this compound is a prochiral molecule, its reactions can lead to the formation of chiral products. Achieving stereochemical control in such reactions is a significant challenge in synthetic chemistry.

In nucleophilic substitution reactions proceeding through an SN2 mechanism, an inversion of configuration at the benzylic carbon is expected. In contrast, SN1 reactions would lead to racemization. The selectivity between these pathways, and thus the stereochemical outcome, can be influenced by the choice of nucleophile, solvent, and other reaction conditions. stackexchange.com For cross-coupling reactions, the use of chiral ligands on the metal catalyst can induce enantioselectivity in the formation of the product.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Kinetic studies of the solvolysis of substituted benzyl chlorides have provided valuable data for understanding the mechanisms of these reactions. researchgate.netnih.govcdnsciencepub.comnih.gov The rates of solvolysis are highly sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl and fluoro groups in this compound, are expected to decrease the rate of SN1 solvolysis by destabilizing the carbocation intermediate. researchgate.netnih.gov

The Hammett equation is often used to correlate the reaction rates with the electronic properties of the substituents. nih.govnih.gov Thermodynamic parameters, such as the enthalpy and entropy of activation, can provide further insights into the transition state of the reaction. cdnsciencepub.com For instance, the heat of vaporization and heat of combustion for benzyl chloride have been determined. microkat.gr Thermodynamic data for related compounds can be found in databases such as the NIST WebBook. nist.govchemeo.comethermo.us

Strategic Applications of 2 Trifluoromethyl 5 Fluorobenzyl Chloride in Advanced Chemical Synthesis

Precursor Role in Pharmaceutical Sciences

The 2-trifluoromethyl-5-fluorobenzyl moiety is a key structural element in the design of novel therapeutic agents. Its integration into drug candidates can significantly influence their efficacy and druggability.

Synthesis of Novel Active Pharmaceutical Ingredients (APIs) Incorporating Fluorinated Benzyl (B1604629) Moieties

While direct examples of marketed APIs synthesized specifically from 2-Trifluoromethyl-5-fluorobenzyl chloride are not extensively documented in publicly available literature, its potential as a precursor is evident from the synthesis of structurally related compounds. The reactivity of the benzylic chloride allows for its facile incorporation into various molecular scaffolds through nucleophilic substitution reactions. This enables the introduction of the 2-trifluoromethyl-5-fluorobenzyl group into a wide range of heterocyclic and carbocyclic systems that form the core of many APIs.

For instance, the synthesis of potent GnRH receptor antagonists has been explored using structurally similar 2-fluorobenzyl groups. researchgate.net The general synthetic strategies for such compounds often involve the alkylation of a core heterocyclic structure with a substituted benzyl chloride. researchgate.net This suggests that this compound could be employed to create novel analogues with potentially enhanced properties.

The development of fluorinated drugs is a rapidly growing area, with many approved pharmaceuticals containing fluorinated motifs. nih.govmdpi.com The synthesis of these complex molecules often relies on the availability of versatile fluorinated building blocks. The commercial availability of this compound from various suppliers indicates its utility in research and development within the pharmaceutical industry. chemicalbook.com

Design and Development of Fluorinated Small Molecules for Medicinal Chemistry (e.g., enzyme inhibitors, modulators of transporters)

The 2-trifluoromethyl-5-fluorobenzyl group is an attractive pharmacophore for the design of small molecule inhibitors and modulators of biological targets. The trifluoromethyl group, with its strong electron-withdrawing nature, and the fluorine atom can significantly impact the binding affinity and selectivity of a molecule for its target protein. nih.gov

A study on the inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones against the enzyme CYP24A1, which is involved in vitamin D metabolism, provides insight into the potential of the 2-trifluoromethylbenzyl moiety. The research demonstrated that a 2-trifluoromethyl benzyl tetralone derivative was among the most active compounds in the series, with an IC50 value of 2.08 microM. nih.gov This highlights the potential of incorporating the 2-trifluoromethylbenzyl group in the design of potent enzyme inhibitors.

Furthermore, the design of selective serotonin (B10506) 2C (5-HT2C) receptor agonists has involved the synthesis of fluorinated cyclopropane (B1198618) derivatives of 2-phenylcyclopropylmethylamine. nih.gov Although not directly using the title compound, this research underscores the strategy of using fluorinated aromatic moieties to achieve desired pharmacological profiles. The 2-trifluoromethyl-5-fluorobenzyl group could be similarly explored in the design of modulators for various G-protein coupled receptors and ion channels.

The development of novel anticonvulsants has also seen the use of trifluoromethylated enaminone derivatives, indicating the value of the trifluoromethyl group in designing CNS-active agents. nsf.gov

Influence of Fluorine on Pharmacokinetic and Pharmacodynamic Properties (e.g., metabolic stability, binding affinity, membrane permeability)

The presence of both a trifluoromethyl group and a fluorine atom in the 2-Trifluoromethyl-5-fluorobenzyl moiety has a profound impact on the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. researchgate.net The trifluoromethyl group is particularly effective at blocking metabolic oxidation at the position of its attachment. researchgate.net This enhanced metabolic stability can lead to a longer half-life and improved bioavailability of a drug. Studies on picornavirus inhibitors have shown that trifluoromethyl substitution can provide a global protective effect against hepatic metabolism. researchgate.net

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, thereby increasing binding affinity. The trifluoromethyl group can also participate in non-covalent interactions, such as dipole-dipole and ion-dipole interactions, which can contribute to tighter binding. In a study of scopolamine (B1681570) analogues, fluorine atoms were found to form conventional hydrogen bonds with amino acid residues in the M1 muscarinic receptor pocket. acs.org

Membrane Permeability: The lipophilicity of a molecule is a critical factor for its ability to cross cell membranes. The introduction of fluorine can have a variable effect on lipophilicity. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group often increases it more significantly. This modulation of lipophilicity can be strategically used to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Intermediate in Agrochemical Innovation

The unique properties of the 2-trifluoromethyl-5-fluorobenzyl group also make it a valuable building block in the development of new agrochemicals with improved efficacy and environmental profiles.

Development of Next-Generation Herbicidal, Insecticidal, and Fungicidal Agents

The incorporation of fluorinated moieties is a well-established strategy in the design of modern pesticides. researchgate.net Over half of the pesticides introduced in the last two decades contain fluorine. beilstein-journals.org

Herbicidal Agents: Research into novel pyridazine (B1198779) derivatives has shown that compounds bearing a substituted benzyloxy group can exhibit significant bleaching and herbicidal activities. chemicalbook.com The electronic properties of the substituents on the benzene (B151609) ring were found to be crucial for activity, with electron-withdrawing groups often being beneficial. chemicalbook.com This suggests that the 2-trifluoromethyl-5-fluorobenzyl group would be a promising substituent for enhancing herbicidal potency.

Insecticidal Agents: In the field of insecticides, derivatives of 2-phenylpyridine (B120327) containing a trifluoromethyl group have demonstrated high insecticidal activity against various pests. For instance, compounds with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety have shown excellent efficacy. While not a direct application of the title compound, this highlights the importance of the trifluoromethyl group in this class of insecticides. Benzoylphenylureas with fluorinated substituents have also been designed as insect growth regulators, with some compounds showing higher activity than commercial standards. nih.gov

Fungicidal Agents: The development of novel fungicides has also benefited from the inclusion of fluorinated groups. Benzimidazole derivatives containing a 2-trifluoromethyl group have shown notable antifungal activity. chemicalbook.com Furthermore, novel triazole derivatives containing a benzyl group have been synthesized and evaluated for their antifungal properties, with some compounds showing potent activity. The synthesis of a 1,2,3-thiadiazole (B1210528) compound containing a 3-fluorobenzylthio group also demonstrated fungicidal activity. These examples underscore the potential of using this compound to create new and effective fungicidal agents.

Structure-Activity Relationships (SAR) in Fluorinated Agrochemicals

Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and improved agrochemicals. In fluorinated agrochemicals, the position and nature of the fluorine substitution can have a dramatic effect on biological activity.

For example, in a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, it was found that a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position of the benzene ring were essential for high herbicidal activity. chemicalbook.com This type of SAR study provides a roadmap for designing more potent herbicides.

In the context of classical cannabinoids, the substitution of a hydroxyl group with fluorine was found to have a significant effect on CB1 receptor binding, demonstrating the profound impact of this isosteric replacement on biological activity. Similar SAR studies on agrochemicals derived from this compound would be invaluable for optimizing their performance. The interplay between the electron-withdrawing trifluoromethyl group and the fluorine atom at different positions on the benzyl ring would likely lead to interesting and potentially advantageous SAR profiles.

Integration into Functional Materials and Polymer Chemistry

The presence of both a trifluoromethyl group and a fluorine atom on the benzyl chloride scaffold makes this compound a prime candidate for the development of advanced polymers and functional materials. These fluorine-containing groups are known to significantly influence the macroscopic properties of materials, leading to enhanced performance characteristics.

The reactive chloromethyl group of this compound allows for its facile conversion into a variety of polymerizable monomers. For instance, it can be used to synthesize fluorinated ether, ester, or imide-containing monomers. A general approach to synthesizing such monomers involves the reaction of the benzyl chloride with suitable difunctional compounds, such as bisphenols or diamines, to introduce the 2-trifluoromethyl-5-fluorobenzyl moiety as a pendant group or as part of the polymer backbone.

While direct polymerization of monomers derived from this compound is not extensively documented in public literature, analogous fluorinated monomers have been successfully polymerized to yield high-performance polymers. For example, fluorinated poly(aryl ether ketone)s and polyimides have been synthesized from monomers containing trifluoromethyl groups. nih.gov These syntheses often involve nucleophilic substitution reactions where the benzyl chloride could react with hydroxyl or amino functionalities to form ether or amine linkages, which are then incorporated into polymer chains.

The synthesis of fluorinated polyimides, for instance, typically involves the polycondensation of a dianhydride with a diamine. rsc.org A potential synthetic route could involve the modification of a diamine with this compound to introduce the fluorinated side group prior to polymerization. The incorporation of such bulky, fluorinated side groups is a known strategy to enhance the solubility and processability of the resulting polyimides. rsc.orgrsc.org

The incorporation of the 2-trifluoromethyl-5-fluorobenzyl group into a polymer matrix is a promising strategy for tuning the dielectric and hydrophobic properties of the resulting material. The low polarizability of the carbon-fluorine bond and the increase in free volume caused by the bulky trifluoromethyl group are key factors in achieving these desired properties. rsc.orgresearchgate.net

Dielectric Properties:

The dielectric constant of a material is a critical parameter in many electronic applications, particularly for insulating layers in microelectronics where a low dielectric constant is required to reduce signal delay and power dissipation. kpi.uamdpi.com The introduction of fluorine atoms and trifluoromethyl groups into polymers is a well-established method for lowering their dielectric constant. rsc.orgkpi.uarsc.org The highly electronegative fluorine atoms create strong C-F bonds with low polarizability, while the bulky -CF3 groups disrupt chain packing, increase free volume, and reduce intermolecular interactions, all of which contribute to a lower dielectric constant. researchgate.netmdpi.com

Research on fluorinated polyimides has demonstrated a clear correlation between fluorine content and a reduction in the dielectric constant. kpi.uabohrium.com For example, polyimides containing hexafluoroisopropylidene groups have been shown to have significantly lower dielectric constants compared to their non-fluorinated analogs. kpi.ua Similarly, poly(aryl ether ketones) with trifluoromethyl groups exhibit reduced dielectric constants and dielectric loss. nih.gov While specific data for polymers derived from this compound is not available, the expected trend based on analogous structures is a significant reduction in dielectric properties.

Table 1: Dielectric Properties of Analogous Fluorinated Polyimides

| Polymer System | Fluorine-Containing Group | Dielectric Constant (at 1 MHz) | Reference |

| Fluorinated Polyimide | Pendant Trifluoromethylphenyl Groups | 2.69–2.85 | rsc.orgrsc.org |

| Fluorinated Polyimide | Trifluoromethylbenzene Moiety | 2.312 | mdpi.com |

| Perfluorinated Polyimide | Perfluorinated Diamine | 2.60 (at 10 GHz) | rsc.org |

Hydrophobic Properties:

The surface properties of materials can also be significantly altered by the introduction of fluorine. Fluorinated polymers are known for their low surface energy, leading to high hydrophobicity and oleophobicity. This property is highly valuable for applications such as protective coatings, self-cleaning surfaces, and biomedical devices. The presence of the 2-trifluoromethyl-5-fluorobenzyl moiety is expected to impart significant hydrophobic character to a material's surface.

The creation of superhydrophobic surfaces often involves a combination of low surface energy chemistry and surface roughness. mdpi.com Fluorinated silica (B1680970) nanoparticles, for example, have been used to create superhydrophobic coatings with water contact angles exceeding 150°. mdpi.com Similarly, polymers functionalized with fluorinated side chains can exhibit enhanced hydrophobicity. nih.gov Compositions for hydrophobic coatings have been developed using acrylic polymers and nano-particles, where perfluoroalkyl groups contribute to the water-repellent properties. google.com

Table 2: Water Absorption of Analogous Fluorinated Polyimides

| Polymer System | Fluorine-Containing Group | Water Absorption (%) | Reference |

| Fluorinated Polyimide | Pendant Trifluoromethylphenyl Groups | 0.59–0.68 | rsc.orgrsc.org |

| Perfluorinated Polyimide | Perfluorinated Diamine | 0.48 | rsc.org |

| Fluorinated Polyimide (HFPBDA and 6FDA based) | Trifluoromethyl Structure | 0.57 | researchgate.net |

Catalytic Applications and Reagent Design

The application of this compound in catalysis and reagent design is less explored. However, the unique electronic properties of the trifluoromethyl group can influence the reactivity of the benzyl chloride and its derivatives, opening up possibilities for its use in specialized catalytic systems.

While there is no direct evidence of this compound itself being used as a catalyst, related fluorinated compounds have been investigated in catalytic processes. For instance, the trifluoromethyl group can act as a directing group in certain reactions or modify the activity of a catalytic center to which it is attached.

In reagent design, benzyl chlorides are common precursors for the synthesis of a wide range of organic molecules. The presence of the trifluoromethyl and fluoro substituents on the aromatic ring of this compound can be leveraged to create novel reagents with specific reactivity. For example, in the synthesis of pharmaceuticals and agrochemicals, the introduction of a trifluoromethyl group can enhance metabolic stability and bioavailability.

A study has shown that trifluoromethyl groups can be used for catalytic benzylation and alkylation, where an electrophilic organofluorophosphonium catalyst effects the transformation of a CF3 group into a CH2-aryl fragment. nih.gov While this does not directly involve the use of this compound as a catalyst, it highlights the reactivity of the trifluoromethyl group in catalytic transformations. Furthermore, copper-catalyzed nucleophilic trifluoromethylation of benzylic chlorides has been developed, demonstrating a method to form a C(sp3)–CF3 bond at the benzylic position. rsc.org This showcases the potential for reactions involving the benzylic position of such compounds.

Advanced Analytical Spectroscopies for the Characterization and Detection of 2 Trifluoromethyl 5 Fluorobenzyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Trifluoromethyl-5-fluorobenzyl chloride. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a wealth of structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene (B1212753) (CH₂) protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The CH₂ group will appear as a singlet, though it may be broadened or split by long-range coupling to the fluorine atom.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The presence of fluorine atoms significantly influences the chemical shifts of the carbons to which they are attached and adjacent carbons, with characteristic carbon-fluorine coupling constants (J-coupling) being a key diagnostic feature. wiserpub.com The trifluoromethyl (CF₃) group will appear as a quartet due to coupling with the three fluorine atoms. beilstein-journals.org Studies on fluorinated benzyl (B1604629) ethers have shown that the presence of fluorine atoms on the aromatic ring can shift the methylene carbon signals to a higher field. wiserpub.com

¹⁹F NMR: ¹⁹F NMR is particularly powerful for analyzing organofluorine compounds due to its high sensitivity and wide range of chemical shifts. numberanalytics.com The spectrum of this compound is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the CF₃ group. The chemical shifts and coupling patterns provide unambiguous evidence of the fluorine environments.

Table 1: Predicted NMR Data for this compound (Note: Exact chemical shifts (δ) and coupling constants (J) are predictive and would need to be confirmed by experimental data.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling (J) | Assignment |

| ¹H | 7.5 - 7.8 | m | Aromatic CH |

| 4.6 - 4.8 | s (or t) | Benzylic CH₂Cl | |

| ¹³C | 160 - 164 | d, ¹JCF ≈ 250 Hz | C-F |

| 115 - 135 | m | Aromatic CH | |

| 120 - 125 | q, ¹JCF ≈ 275 Hz | CF₃ | |

| 40 - 45 | t, ²JCH | CH₂Cl | |

| ¹⁹F | -60 to -65 | s | CF₃ |

| -110 to -115 | s | Ar-F |

High-Resolution Mass Spectrometry (HRMS) and Coupled Techniques (GC-MS, LC-MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₈H₅ClF₄), the exact mass can be calculated and compared to the measured mass with an error of less than 5 ppm, confirming its molecular formula. rsc.org

GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from impurities before it enters the mass spectrometer. The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak (M⁺) and distinct fragmentation patterns. Common fragmentation pathways for such molecules include the loss of the chlorine atom ([M-Cl]⁺), the trifluoromethyl group ([M-CF₃]⁺), and other characteristic cleavages. fluorine1.ru

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is used for analyzing less volatile derivatives or for detecting trace amounts in complex matrices. Using soft ionization techniques like Electrospray Ionization (ESI), a protonated molecule [M+H]⁺ or other adducts may be observed. rsc.org Tandem MS (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting product ions. This technique enhances selectivity and provides further structural confirmation. nih.govnih.gov For polyfluorinated compounds, ESI can sometimes present challenges, and alternative ionization sources may yield better results. rsc.org

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

| Fragment Formula | Fragment Mass (m/z) | Identity |

| C₈H₅ClF₄⁺ | 212.0 | Molecular Ion (M⁺) |

| C₈H₅F₄⁺ | 177.0 | [M-Cl]⁺ |

| C₇H₅ClF⁺ | 143.0 | [M-CF₃]⁺ |

| C₈H₄F₄⁺ | 176.0 | [M-H-Cl]⁺ |

| CF₃⁺ | 69.0 | Trifluoromethyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to display characteristic absorption bands. Key vibrations include C-H stretching from the aromatic ring and the benzyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C-Cl stretching (typically 600-800 cm⁻¹), and strong C-F stretching vibrations for both the Ar-F bond (around 1200-1250 cm⁻¹) and the CF₃ group (strong, complex bands in the 1100-1350 cm⁻¹ region). nih.govnih.gov Aromatic C=C ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. While C-F bonds show strong IR absorption, they often yield weaker Raman signals. Conversely, aromatic ring vibrations often produce strong and sharp Raman bands. The FT-Raman spectrum can provide confirmatory data for the aromatic backbone and the benzylic group. nih.govnih.govchemicalbook.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch (CF₃) | 1100 - 1350 | IR (Strong) |

| C-F Stretch (Aromatic) | 1200 - 1250 | IR (Strong) |

| C-Cl Stretch | 600 - 800 | IR |

Chromatographic Separations with Advanced Detection (GC, HPLC)

Chromatographic techniques are fundamental for isolating and quantifying this compound and its derivatives, ensuring purity and monitoring reactions.

Gas Chromatography (GC): GC is the method of choice for separating volatile compounds. beilstein-journals.org Using an appropriate capillary column (e.g., a non-polar or medium-polarity stationary phase), this compound can be separated from starting materials, solvents, and by-products. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separation of the target compound and its non-volatile derivatives. Reversed-phase HPLC, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, is typically employed. Detection is commonly performed using a UV detector, as the benzene (B151609) ring provides strong chromophores. For more complex mixtures or trace analysis, coupling HPLC with a mass spectrometer (LC-MS) or a diode-array detector (DAD) provides enhanced specificity and sensitivity. nih.gov

X-ray Diffraction Studies for Solid-State Structural Elucidation of Derivatives

While this compound is a liquid at room temperature, its solid derivatives can be analyzed by single-crystal X-ray diffraction (SCXRD). This technique provides the absolute, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound that can be crystallized, SCXRD is the definitive method for structural confirmation. It can reveal subtle conformational details, such as the rotational preference of the trifluoromethyl group and the planarity of the aromatic system. Studies on related fluorinated biphenyl (B1667301) systems have demonstrated how fluorine substitution influences molecular twisting and solid-state packing. acs.org This information is crucial for understanding structure-property relationships in materials science and medicinal chemistry applications. No public crystal structure data is currently available for this compound itself.

Quantification of Organic Fluorine Content (e.g., Combustion Ion Chromatography, Total Oxidizable Precursor Assay, Extractable Organofluorine (EOF) analysis)

Determining the total organic fluorine content is critical, especially in environmental or material analysis where a complex mixture of fluorinated compounds may be present. These techniques quantify the total amount of fluorine rather than identifying individual compounds.

Combustion Ion Chromatography (CIC): This is a preferred method for measuring total organofluorine. nih.gov The sample is combusted at high temperatures, which converts all fluorine-containing organic compounds into hydrogen fluoride (B91410) (HF) gas. numberanalytics.com This gas is then trapped in an aqueous solution and analyzed as the fluoride ion (F⁻) using ion chromatography. acs.orgthermofisher.com CIC can be used to measure Extractable Organofluorine (EOF) after a solvent extraction step, which separates the organic fluorine from inorganic fluoride. chromatographyonline.comnih.gov

Total Oxidizable Precursor (TOP) Assay: The TOP assay is designed to quantify unknown per- and polyfluoroalkyl substances (PFAS) by oxidizing them into stable perfluoroalkyl carboxylic acids (PFCAs), which are then measured by LC-MS. wikipedia.orgnih.govalsglobal.com While developed for PFAS analysis, the strong oxidative conditions (e.g., heat-activated persulfate) can convert a wide range of organofluorine precursors, potentially including derivatives of this compound, into measurable species. acs.orgeurofins.de This provides an estimate of the total "hidden" organofluorine that might become environmentally relevant over time.

Computational and Theoretical Studies of 2 Trifluoromethyl 5 Fluorobenzyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Detailed Density Functional Theory (DFT) studies specifically focused on 2-Trifluoromethyl-5-fluorobenzyl chloride are not extensively available in peer-reviewed literature. However, DFT is a standard method for such investigations. A theoretical DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformation.

A hypothetical DFT analysis would calculate key electronic and geometric parameters. These calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Description |

| Total Energy | Value in Hartrees | The total electronic energy of the optimized geometry. |

| Dipole Moment | Value in Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | Value in eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | The energy difference between the HOMO and LUMO, which relates to the molecule's kinetic stability and reactivity. researchgate.net |

| Bond Lengths (Å) | C-Cl, C-F, C-C, etc. | The calculated distances between atomic nuclei. |

| **Bond Angles (°) ** | C-C-Cl, C-C-F, etc. | The angles formed by three connected atoms. |

| Dihedral Angles (°) | e.g., C-C-CH₂-Cl | The torsional angles that define the 3D arrangement of the atoms. |

Note: The values in this table are for illustrative purposes and are not based on actual published research for this specific compound.

Reaction Mechanism Elucidation through Transition State Computations

There is a lack of published research detailing the elucidation of reaction mechanisms involving this compound through transition state computations.

Theoretically, such studies would be invaluable for understanding its reactivity, particularly in nucleophilic substitution reactions where the chloride ion is displaced. Computational chemists would use methods like DFT to map the potential energy surface of a reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—they could calculate the activation energy. This information helps predict reaction rates and can explain the regioselectivity and stereoselectivity of reactions. For example, a computational study could compare the energy barriers for an Sₙ1 versus an Sₙ2 reaction pathway, providing insight into which mechanism is more favorable under specific conditions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies for this compound have been identified in the scientific literature.

MD simulations could provide significant insights into the conformational flexibility of this molecule. researchgate.net A key area of interest would be the rotation around the bond connecting the chloromethyl group to the benzene (B151609) ring. MD simulations in different solvents could reveal the preferred dihedral angles and the energy barriers between different conformations. Furthermore, these simulations can be used to study intermolecular interactions, such as how molecules of this compound interact with each other in the liquid phase or with solvent molecules. This would be crucial for understanding its physical properties like boiling point and solubility.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Modeling

Specific QSPR or QSAR models developed for this compound or a closely related series of compounds are not available in the public domain.

QSPR and QSAR are modeling techniques that aim to correlate the structural features of molecules with their physical properties or biological activities, respectively. nih.govrsc.orgnih.gov To build a QSPR model for a series of related benzyl (B1604629) chlorides, one would first calculate a variety of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a mathematical equation that links these descriptors to an experimental property, such as boiling point, refractive index, or a reaction rate constant. nih.gov For a QSAR study, the model would correlate the descriptors with a measure of biological activity. nih.gov

Table 2: Examples of Molecular Descriptors for QSPR/QSAR

| Descriptor Type | Example Descriptor | Description |

| Topological | Wiener Index | Relates to molecular branching. |

| Electronic | Dipole Moment | Relates to polarity and intermolecular forces. |

| Quantum-Chemical | HOMO/LUMO Energies | Relates to reactivity and electron transfer. |

| Geometric | Molecular Surface Area | Relates to solvation and transport properties. |

Spectroscopic Parameter Prediction and Validation

While experimental spectroscopic data may exist in various databases, detailed computational studies predicting the full spectroscopic profile of this compound are not found in published research.

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These computed frequencies are often scaled to correct for anharmonicity and other systematic errors in the calculations. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with good accuracy. The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in interpreting UV-Visible spectra. Comparing these predicted spectra with experimental data serves as a powerful method for validating the accuracy of the computational model and confirming the molecular structure.

Environmental Behavior and Mechanistic Toxicological Impact of Fluorinated Benzylic Compounds

Mechanisms of Biodegradation and Biotransformation of Organofluorine Contaminants

The biodegradation of heavily fluorinated compounds like 2-Trifluoromethyl-5-fluorobenzyl chloride is generally considered to be a slow process. nih.gov The high strength of the carbon-fluorine bond presents a significant barrier to microbial degradation. nih.govwikipedia.org However, microorganisms have evolved various strategies to metabolize xenobiotic compounds, and it is plausible that certain microbial consortia could initiate the breakdown of this molecule. nih.govresearchgate.net

Defluorination Pathways: The primary challenge in the biodegradation of this compound is the cleavage of the C-F bonds in the trifluoromethyl group. While direct reductive defluorination by biological systems is thermodynamically challenging, some microbes have demonstrated the ability to defluorinate certain polyfluorinated compounds. nih.govmdpi.com A more likely initial step for this compound would involve the transformation of the less stable chloromethyl group. researchgate.net

Microbial degradation could proceed through initial hydrolysis or oxidation of the benzyl (B1604629) chloride moiety to benzyl alcohol, which is a common pathway for chlorinated hydrocarbons. researchgate.net Subsequent enzymatic reactions could then target the aromatic ring. The trifluoromethyl group is generally resistant to degradation, but some studies suggest that under specific conditions, it can be transformed. rsc.orgnih.gov For instance, metabolic activation of the benzotrifluoride (B45747) structure can lead to complete defluorination of the trifluoromethyl group. mdpi.com

Microbial Consortia: The complete mineralization of complex xenobiotics often requires the synergistic action of a microbial consortium. nih.gov For this compound, a consortium might consist of bacteria capable of initial dehalogenation of the chloride, followed by others that can cleave the aromatic ring. Fungi, with their powerful extracellular enzymes like laccases and peroxidases, could also play a role in the initial breakdown of this compound. dntb.gov.ua Some fungal species have shown the ability to disrupt the carbon-fluorine bond through oxidative mechanisms. mdpi.com For example, a Bacillus sps has been identified that can degrade benzyl chloride, utilizing it as a sole source of carbon and energy. researchgate.net

Abiotic Environmental Degradation Pathways

Abiotic processes are crucial in determining the environmental persistence of this compound. The presence of both a benzyl chloride group and fluorinated substituents influences its reactivity.

Hydrolysis: The benzyl chloride group is susceptible to hydrolysis, a reaction in which the molecule reacts with water. wikipedia.org This process would convert the chloromethyl group to a hydroxylmethyl group, forming 2-trifluoromethyl-5-fluorobenzyl alcohol and hydrochloric acid. wikipedia.orgsciencemadness.org The rate of hydrolysis can be influenced by pH and temperature, with alkaline conditions generally favoring the reaction. rsc.orggoogle.com

Photolysis: Sunlight can induce the breakdown of organic compounds in a process called photolysis. For aromatic compounds like this compound, photolysis can lead to the cleavage of bonds. acs.org Studies on similar molecules, such as fluorobenzene, show that photolysis can result in the elimination of hydrogen fluoride (B91410) (HF) or the fission of a C-H bond. nycu.edu.twaip.org The trifluoromethyl group's stability during photolysis can vary; in some cases, it remains intact, while in others, it can lead to the formation of trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant. acs.orgacs.orgnih.gov

Oxidation: Advanced oxidation processes (AOPs), involving highly reactive species like hydroxyl radicals, can effectively degrade persistent organic pollutants. These processes can be initiated by chemical reagents or photochemical methods and are a promising technology for the remediation of sites contaminated with fluorinated compounds.

Environmental Transport, Distribution, and Bioaccumulation from a Mechanistic Perspective

The movement and accumulation of this compound in the environment are governed by its physicochemical properties.

Transport and Distribution: Due to its moderate water solubility and volatility, this compound can be transported in both aquatic and atmospheric systems. Its distribution between water, soil, and air will depend on factors like its octanol-water partition coefficient (Kow) and Henry's Law constant. Compounds with similar structures are known to be widespread environmental contaminants. nih.govmdpi.com

Bioaccumulation: Organofluorine compounds, particularly those that are persistent, have the potential to bioaccumulate in living organisms. numberanalytics.comwikipedia.org This process involves the uptake of the chemical at a rate faster than its elimination. nih.govmdpi.com Bioaccumulation can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. numberanalytics.com The lipophilicity (fat-loving nature) of this compound, enhanced by the fluorine atoms, suggests a potential for it to accumulate in the fatty tissues of organisms. nih.govnih.govmdpi.com

Molecular Mechanisms of Ecotoxicity and Biochemical Interactions

The ecotoxicity of this compound is likely driven by its reactivity and the presence of the fluorinated groups.

Enzyme Inhibition: Fluorinated organic molecules are known to be potent enzyme inhibitors. rroij.com The fluorine atoms can alter the electronic properties of the molecule, enhancing its binding to the active site of an enzyme and disrupting its normal function. rroij.comnih.gov For example, fluorinated compounds can act as competitive inhibitors, non-competitive inhibitors, or even "suicide substrates" that permanently inactivate the enzyme. rroij.comresearchgate.net The trifluoromethyl group, in particular, has been utilized in the design of inhibitors for various enzymes, including proteases and esterases. nih.gov

Disruption of Metabolic Pathways: By inhibiting key enzymes, this compound could disrupt essential metabolic pathways in organisms. nih.gov For instance, the metabolism of fluorinated compounds can sometimes lead to the production of toxic metabolites, such as fluoroacetate, which can interfere with cellular respiration. nih.gov The mercapturic acid pathway, a major route for the biotransformation of foreign compounds, can be affected by halogenated substances. nih.gov

Development of Remediation Strategies Based on Mechanistic Understanding

Effective remediation of sites contaminated with compounds like this compound requires strategies that can overcome the stability of the carbon-fluorine bond.

Advanced Oxidation Processes (AOPs): AOPs are a promising technology for the degradation of persistent organofluorine compounds. mdpi.com These methods generate highly reactive hydroxyl radicals that can break down the contaminant into less harmful substances. A sunlight-activated material has recently been developed that can transform toxic "forever chemicals" (PFAS) in water into harmless fluoride. cgtn.com

Bioremediation Approaches: While challenging, bioremediation offers a more sustainable approach. mdpi.com This could involve the use of specialized microbial consortia or genetically engineered microorganisms with enhanced defluorination capabilities. nih.govdntb.gov.ua Phytoremediation, which uses plants to remove, degrade, or contain contaminants, could also be a viable option, potentially enhanced with nanoparticles to accelerate degradation. nih.gov Another approach is electrokinetic remediation, which uses an electric field to move and extract contaminants from soil. researchgate.net

Data Tables

Table 1: Predicted Environmental Degradation Pathways for this compound

| Degradation Pathway | Description | Predicted Products |

|---|---|---|

| Hydrolysis | Reaction with water, likely at the benzyl chloride group. wikipedia.orgsciencemadness.org | 2-Trifluoromethyl-5-fluorobenzyl alcohol, Hydrochloric acid |

| Photolysis | Degradation by sunlight. acs.org | Cleavage of C-Cl or C-F bonds, potential formation of TFA. acs.orgnih.gov |

| Biodegradation | Microbial breakdown, likely initiated at the benzyl chloride group. researchgate.net | Benzyl alcohol derivative, subsequent ring cleavage products. |

Table 2: Potential Ecotoxicological Effects and Mechanisms

| Effect | Mechanism |

|---|---|

| Enzyme Inhibition | Competitive or non-competitive binding to enzyme active sites. rroij.comnih.gov |

| Metabolic Disruption | Interference with key metabolic pathways due to enzyme inhibition or toxic metabolite formation. nih.govnih.gov |

| Bioaccumulation | Accumulation in fatty tissues due to lipophilicity. nih.govmdpi.com |

Emerging Research Frontiers and Future Outlook in Fluorinated Organic Chemistry

Innovations in Stereoselective Synthesis of Fluorinated Motifs

The introduction of fluorine can create stereogenic centers, and the control of this three-dimensional arrangement is crucial for biological activity. Recent years have seen a surge in the development of novel methods for the stereoselective synthesis of fluorinated motifs. While specific stereoselective syntheses involving 2-Trifluoromethyl-5-fluorobenzyl chloride are not extensively documented in publicly available research, the general strategies being developed are directly applicable to such substrates.

Researchers are increasingly focused on the development of catalytic asymmetric fluorination reactions. These methods employ chiral catalysts to deliver a fluorine atom to a prochiral substrate in a highly enantioselective or diastereoselective manner. Advances in organocatalysis and transition-metal catalysis have led to the efficient synthesis of a wide range of chiral fluorinated molecules. For instance, visible light-activated diarylketone catalysts have been used for the direct, selective monofluorination of benzylic C-H groups. organic-chemistry.org Such a method could potentially be adapted for the asymmetric fluorination of precursors to this compound.

Another key area of innovation is the use of fluorinated building blocks in asymmetric synthesis. Compounds like this compound serve as valuable synthons, providing a pre-installed trifluoromethyl group and a reactive benzyl (B1604629) chloride handle. These can be used in a variety of transformations to construct more complex chiral molecules. For example, the development of new reagents for safe and precise regioselective fluorination of biologically relevant compounds remains a significant challenge, with metal-mediated techniques showing promise for late-stage fluorination. tandfonline.com

Table 1: Comparison of General Fluorination Strategies

| Strategy | Description | Potential Applicability to this compound Precursors |

| Catalytic Asymmetric Fluorination | Use of chiral catalysts to introduce fluorine stereoselectively. | Could be used to create chiral centers in the precursor molecule before the introduction of the benzyl chloride functionality. |

| Use of Chiral Fluorinated Building Blocks | Employing pre-synthesized chiral fluorinated molecules in further reactions. | This compound itself can be considered a prochiral building block for further stereoselective transformations. |

| Enzymatic Fluorination | Utilizing enzymes for highly selective fluorination reactions. | Biocatalysis offers a green and highly selective route to chiral fluorinated compounds. researchgate.net |

Expansion of Applications in Precision Medicine and Novel Biomaterials

The unique properties of fluorinated compounds make them exceptionally well-suited for applications in precision medicine and the development of novel biomaterials. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.govchemistryworld.com Consequently, up to 50% of drugs approved by the US FDA in some recent years have been organofluorine compounds. tandfonline.com While direct applications of this compound in approved drugs are not documented, its structural motifs are highly relevant to medicinal chemistry.

In precision medicine, fluorinated molecules are pivotal. The trifluoromethyl group, present in this compound, is a common feature in many pharmaceuticals due to its ability to increase metabolic stability and act as a lipophilic hydrogen bond donor. Furthermore, the incorporation of ¹⁸F, a positron-emitting isotope of fluorine, is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology and neurology. nih.gov Benzylfluoride derivatives are attractive for this purpose, although their in vivo stability can be a challenge. nih.govresearchgate.net Research into the stability of such derivatives is ongoing, with findings suggesting that substitution patterns on the aromatic ring can significantly influence defluorination. nih.govresearchgate.net

The realm of biomaterials has also been significantly impacted by fluorinated compounds. Fluoropolymers, known for their chemical inertness, low surface energy, and biocompatibility, are used in a variety of medical devices, including vascular grafts and catheters. researchgate.netboydbiomedical.com Research is now focused on creating "smart" fluorinated biomaterials with tunable properties for applications in tissue engineering and drug delivery. mdpi.comresearchgate.net The unique properties of fluorinated polymers, such as their high thermal and chemical stability, make them ideal for these advanced applications. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry Research

The complexity of fluorine's effects on molecular properties presents a significant challenge for rational design. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. These computational approaches can analyze vast datasets to identify patterns and predict the properties of novel fluorinated compounds, accelerating the discovery and optimization process. acs.orgaimlic.comcas.org

In the context of a molecule like this compound, AI and ML could be used to:

Predict Reactivity: Develop models to predict the outcome of reactions involving this building block with various nucleophiles and catalysts.

Optimize Properties: In silico screening of virtual libraries of derivatives to identify candidates with desired biological activities or material properties. For instance, machine learning models are being developed to predict the fluoride (B91410) ion affinity of molecules, a key parameter in designing fluorination reactions. researchgate.net

Elucidate Mechanisms: Computational studies can provide insights into reaction mechanisms and the nature of noncovalent interactions involving fluorine, which are often difficult to probe experimentally. nih.govacs.orgnih.gov

The integration of AI is not limited to property prediction. It is also being applied to synthetic planning, helping chemists to devise more efficient routes to complex fluorinated targets. aimlic.com As the volume and quality of experimental data in fluorine chemistry grow, the predictive power of AI and ML models is expected to increase significantly, making them indispensable tools for future research.

Addressing Global Challenges through Sustainable Fluorinated Chemistry

While fluorinated compounds offer immense benefits, their synthesis and disposal can pose environmental challenges. The development of sustainable or "green" fluorination methods is a critical area of current research. Traditional fluorination methods often rely on harsh and toxic reagents. dovepress.com

Recent advances in green fluorine chemistry focus on:

Safer Fluorinating Reagents: The development of new, less hazardous reagents for introducing fluorine into molecules.

Catalytic Methods: The use of catalytic amounts of reagents to minimize waste.

Flow Chemistry: Continuous flow synthesis offers improved safety, efficiency, and scalability for fluorination reactions. sciencedaily.com

Bio-based Production: Engineering microorganisms to produce fluorinated compounds is a promising long-term goal for sustainable production. renewable-carbon.eu